Xanthonolol

Descripción

A 2020 study by Huang et al. established a robust high-performance liquid chromatography (HPLC) method to quantify xanthonolol in rat plasma, enabling precise PK analysis . Key findings include:

- Linear Pharmacokinetics: Plasma concentration-time profiles followed a two-compartment open model with first-order elimination.

- Dose Proportionality: Area under the curve (AUC) values increased proportionally with intravenous doses (5, 10, and 15 mg/kg), indicating linear kinetics within this range.

The HPLC method utilized a McIlvaine buffer-based mobile phase (pH 6.4) with 18% acetonitrile and 17% methanol, achieving a lower limit of quantification (LLOQ) of 50 ng/mL . This analytical approach underscores this compound’s suitability for preclinical PK studies.

Propiedades

Número CAS |

37933-99-6 |

|---|---|

Fórmula molecular |

C19H21NO4 |

Peso molecular |

327.4 g/mol |

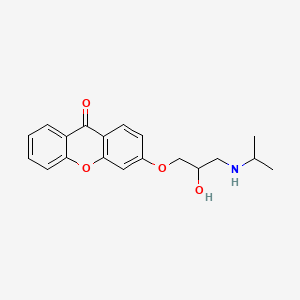

Nombre IUPAC |

3-[2-hydroxy-3-(propan-2-ylamino)propoxy]xanthen-9-one |

InChI |

InChI=1S/C19H21NO4/c1-12(2)20-10-13(21)11-23-14-7-8-16-18(9-14)24-17-6-4-3-5-15(17)19(16)22/h3-9,12-13,20-21H,10-11H2,1-2H3 |

Clave InChI |

OLDFECRHZVIEMS-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)O |

SMILES canónico |

CC(C)NCC(COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)O |

Sinónimos |

3-(3-isopropylamino)-2-hydroxypropoxyxanthone xanthonolol |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including Xanthonolol, typically involves several key steps. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .

Industrial Production Methods: Industrial production of xanthone derivatives often employs microwave heating to enhance reaction efficiency and yield . The use of catalysts such as ytterbium, palladium, ruthenium, and copper has also been explored to optimize the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: Xanthonolol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and isopropylamino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 9H-Xanthen-9-one derivatives are used as intermediates in the synthesis of various bioactive compounds .

Biology: In biological research, these compounds are studied for their potential antioxidant and anti-inflammatory properties .

Medicine: Medically, xanthone derivatives have shown promise in the treatment of diseases such as cancer, Alzheimer’s, and diabetes due to their diverse pharmacological activities .

Industry: Industrially, these compounds are used in the development of dyes, pigments, and other materials due to their stable chemical structure and vibrant colors .

Mecanismo De Acción

The mechanism of action of Xanthonolol involves its interaction with various molecular targets and pathways. The hydroxy and isopropylamino groups play a crucial role in modulating the compound’s biological activity. For instance, the compound may inhibit specific enzymes or receptors, leading to its observed pharmacological effects .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Xanthonolol belongs to the xanthone family, which includes compounds like α-mangostin and γ-mangostin. Key distinctions include:

- Analytical Challenges: The HPLC method for this compound employs a unique mobile phase (McIlvaine buffer with acetonitrile/methanol), whereas mangostins often require higher organic solvent ratios for elution, reflecting structural differences .

Pharmacokinetic Parameters

The table below contrasts this compound’s PK metrics with generalized data from xanthones and synthetic derivatives:

Key Observations :

- This compound exhibits a shorter t1/2 and higher CL than α-mangostin, suggesting faster metabolism and elimination.

- Linear AUC-dose proportionality aligns with synthetic derivative XD-1 but contrasts with α-mangostin’s non-linearity at higher doses.

Methodological Comparisons

This compound’s HPLC quantification method (LLOQ: 50 ng/mL) is more sensitive than techniques reported for other xanthones, such as UV-based assays for mangostins (LLOQ: 100–200 ng/mL) . This advantage supports its utility in low-concentration PK studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.